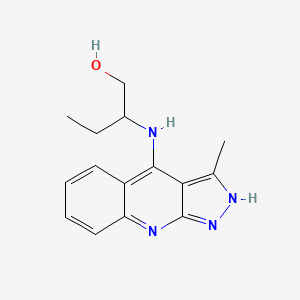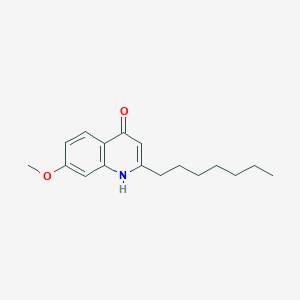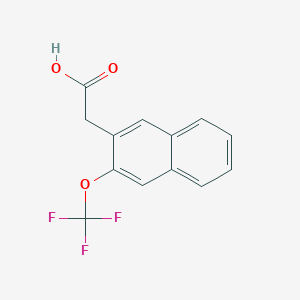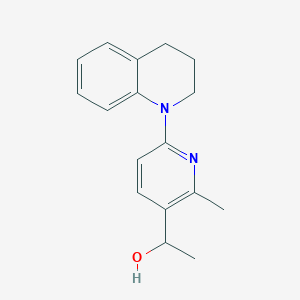
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with a butanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloquinoline structure.
Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the butanol side chain: The butanol side chain is attached via alkylation reactions, where the pyrazoloquinoline core reacts with butanol derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-1H-pyrazolo(3,4-B)quinolin-4-yl-(4-methanesulfonyl-phenyl)-amine hydrochloride
- 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo(3,4-B)quinolin-4-amine hydrochloride
- 4-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-yl)amino)phenol hydrochloride
Uniqueness
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol is unique due to its specific structural features, such as the butanol side chain and the pyrazoloquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
105774-22-9 |
|---|---|
Formule moléculaire |
C15H18N4O |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-[(3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-3-10(8-20)16-14-11-6-4-5-7-12(11)17-15-13(14)9(2)18-19-15/h4-7,10,20H,3,8H2,1-2H3,(H2,16,17,18,19) |
Clé InChI |
AZTQHENDBGVFJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1=C2C=CC=CC2=NC3=NNC(=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)










